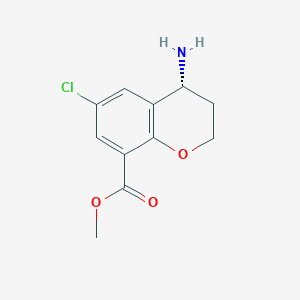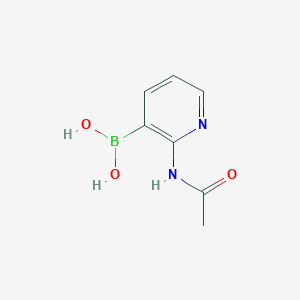
(2-Acetamidopyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:
-
Halogen-Metal Exchange and Borylation: : This method involves the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine derivative can undergo metalation with an organolithium reagent, followed by reaction with a boron source such as bis(pinacolato)diboron to yield the boronic acid .
-
Directed Ortho-Metallation (DoM) and Borylation: : This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation. The presence of a directing group, such as an acetamido group, facilitates the ortho-metallation and subsequent borylation .
-
Palladium-Catalyzed Cross-Coupling: : The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method for synthesizing pyridinylboronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This is a widely used reaction for forming carbon-carbon bonds. The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form the coupled product .
-
Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. Common oxidizing agents include hydrogen peroxide and sodium perborate .
-
Substitution Reactions: : The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Alcohols or Phenols: Formed in oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(2-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
-
Biology: : Employed in the development of boron-containing biomolecules for biological studies and drug discovery .
-
Medicine: : Investigated for its potential use in the development of boron-based drugs and therapeutic agents .
-
Industry: : Utilized in the synthesis of advanced materials and polymers with unique properties .
Wirkmechanismus
The mechanism of action of (2-Acetamidopyridin-3-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product . The acetamido group can act as a directing group, facilitating ortho-metallation and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the acetamido group.
2-Aminopyridin-3-ylboronic Acid: Contains an amino group instead of an acetamido group.
Uniqueness
(2-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and acetamido functional groups, which provide distinct reactivity and directing effects in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H9BN2O3 |
|---|---|
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
(2-acetamidopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChI-Schlüssel |
RSOAQDOQMFCHJU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


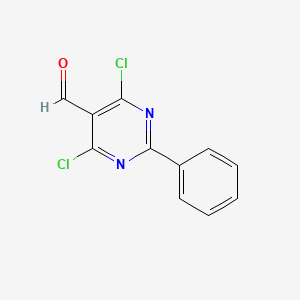
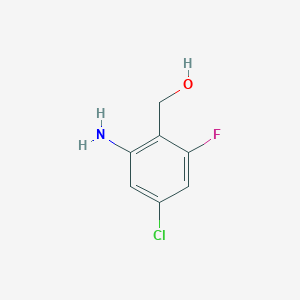
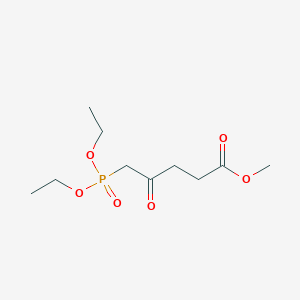
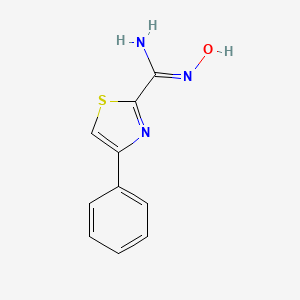
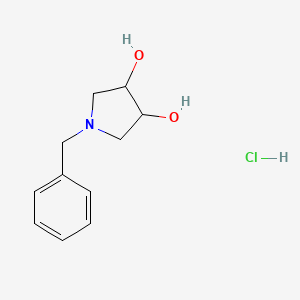

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)

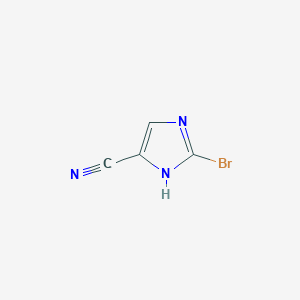
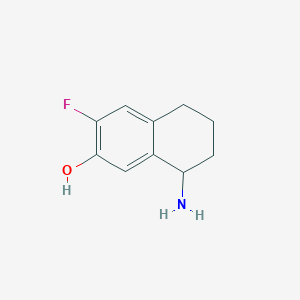
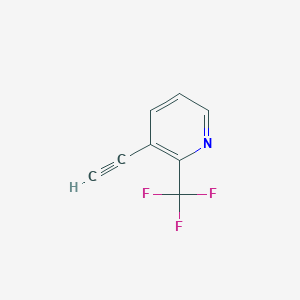
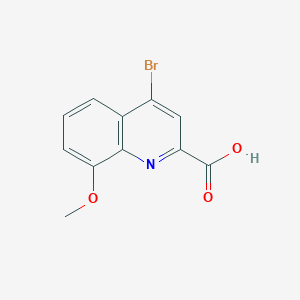
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
